6-(Heptyloxy)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with heptyl alcohol under basic conditions to introduce the heptyloxy group. This is followed by the substitution of the remaining chlorine atoms with amine groups using ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of partially hydrogenated triazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the triazine compound.
Scientific Research Applications
6-(Heptyloxy)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The triazine ring structure is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
- 6-(Butyloxy)-1,3,5-triazine-2,4-diamine
- 6-(Octyloxy)-1,3,5-triazine-2,4-diamine
- 6-(Methoxy)-1,3,5-triazine-2,4-diamine
Comparison: Compared to its analogs, 6-(Heptyloxy)-1,3,5-triazine-2,4-diamine offers a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its heptyloxy group provides optimal lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.
Properties
CAS No. |
63979-38-4 |
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Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
6-heptoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-2-3-4-5-6-7-16-10-14-8(11)13-9(12)15-10/h2-7H2,1H3,(H4,11,12,13,14,15) |
InChI Key |
VRNJKSSGPWBMEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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